N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and thiophene rings, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and thiophene rings can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE: Shares the indole and thiophene rings but differs in the functional groups attached.
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDE: Contains a pyrazole ring instead of the phenoxyacetamide moiety.
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of indole, thiophene, and phenoxyacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16-9-11-17(12-10-16)27-15-22(26)25(2)23(21-8-5-13-28-21)19-14-24-20-7-4-3-6-18(19)20/h3-14,23-24H,15H2,1-2H3 |
InChI Key |
OSGNCGZRSJIKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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